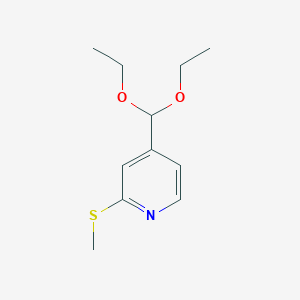
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with diethoxymethyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction proceeds through a Knoevenagel condensation product as a key intermediate, followed by further condensation and oxidation to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The diethoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine involves its interaction with molecular targets through its functional groups. The diethoxymethyl group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: Structurally similar but with different functional groups, often used in pharmaceuticals and materials science.
Dihydropyridines: Similar core structure but different substituents, commonly used in the synthesis of bioactive compounds.
Thionucleosides: Analogues with sulfur-containing groups, used in antiviral and anticancer research.
Uniqueness
4-(Diethoxymethyl)-2-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse research fields make it a valuable compound for scientific investigation.
Propriétés
Numéro CAS |
650628-71-0 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
4-(diethoxymethyl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H17NO2S/c1-4-13-11(14-5-2)9-6-7-12-10(8-9)15-3/h6-8,11H,4-5H2,1-3H3 |
Clé InChI |
SIGKUVPJBAZEJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=NC=C1)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
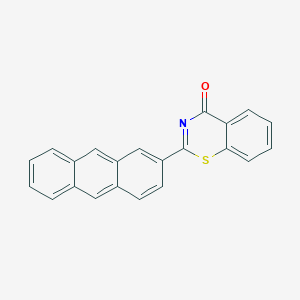
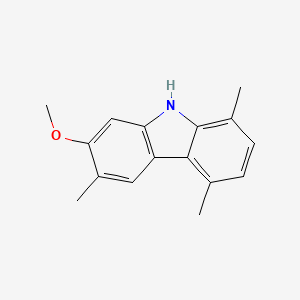

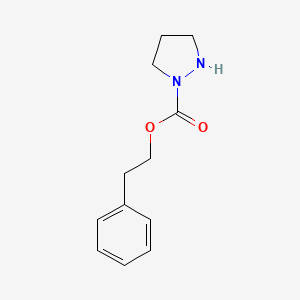
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)

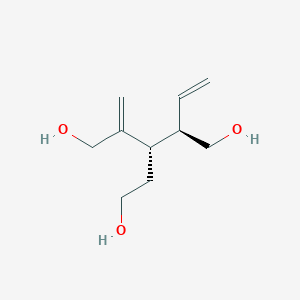

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
